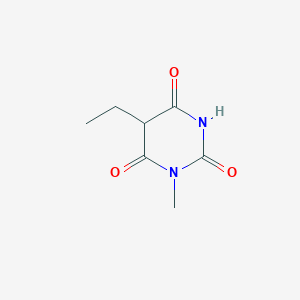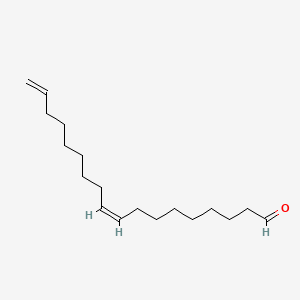
9,17-Octadecadienal, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,17-Octadecadienal, (Z)- is an organic compound with the molecular formula C18H32O and a molecular weight of 264.4461 . It is an aldehyde with a long carbon chain and two double bonds in the Z-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,17-Octadecadienal, (Z)- can be achieved through various organic synthesis methods. One common approach involves the oxidation of linoleic acid, which is a polyunsaturated fatty acid. The reaction typically requires specific catalysts and controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 9,17-Octadecadienal, (Z)- often involves the extraction and purification from natural sources, such as plant oils. The compound can be isolated using techniques like gas chromatography and other separation methods .
Chemical Reactions Analysis
Types of Reactions
9,17-Octadecadienal, (Z)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 9,17-Octadecadienal, (Z)- .
Scientific Research Applications
9,17-Octadecadienal, (Z)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in biological processes and its potential therapeutic effects.
Industry: It is used in the production of fragrances and flavors due to its aldehyde group.
Mechanism of Action
The mechanism of action of 9,17-Octadecadienal, (Z)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of monoamine oxidase A (MAO-A), which is an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic effects for conditions like depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
9-Octadecenal, (Z)-: Another aldehyde with a similar structure but with only one double bond.
Hexadecanal: A saturated aldehyde with a shorter carbon chain.
Uniqueness
9,17-Octadecadienal, (Z)- is unique due to its two double bonds in the Z-configuration, which contribute to its distinct chemical properties and biological activities. Its potential therapeutic applications, particularly in the regulation of cholesterol and as a selective MAO-A inhibitor, further distinguish it from similar compounds .
Properties
CAS No. |
56554-35-9 |
|---|---|
Molecular Formula |
C18H32O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(9Z)-octadeca-9,17-dienal |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,9-10,18H,1,3-8,11-17H2/b10-9- |
InChI Key |
RXORHYFDDNAOQS-KTKRTIGZSA-N |
Isomeric SMILES |
C=CCCCCCC/C=C\CCCCCCCC=O |
Canonical SMILES |
C=CCCCCCCC=CCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


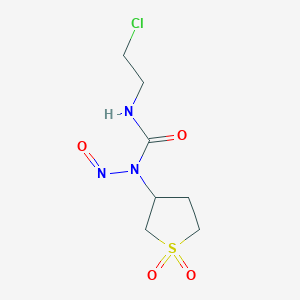

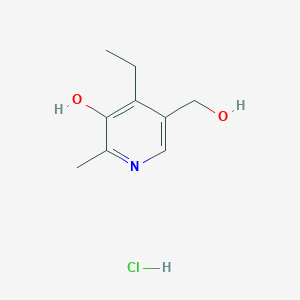
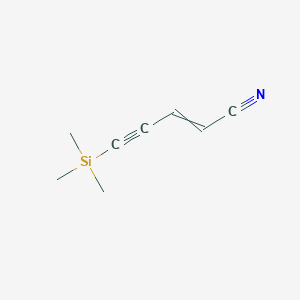
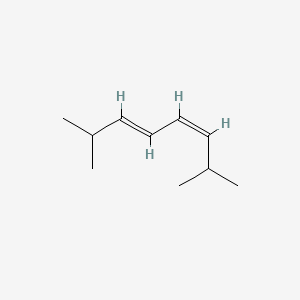
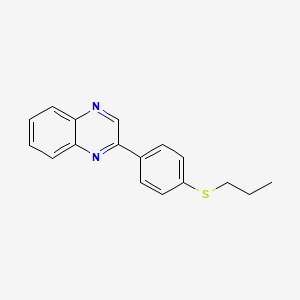
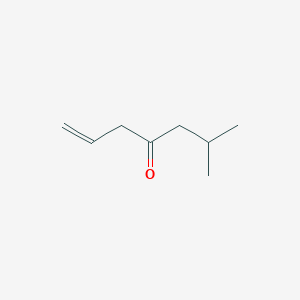
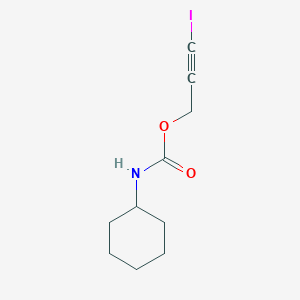
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
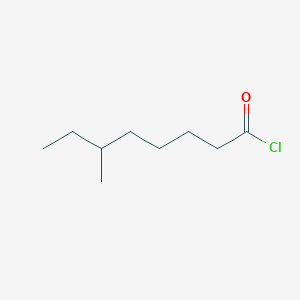
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)

